2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride
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Overview
Description
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is a chemical compound that features a pyrazole ring attached to a cyclobutyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride typically involves the formation of the pyrazole ring followed by the attachment of the cyclobutyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent reactions to introduce the cyclobutyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring and cyclobutyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Shares the pyrazole ring but lacks the cyclobutyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring with a different substitution pattern and a morpholine group.
Uniqueness
2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct structural and chemical properties.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(1-pyrazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)7-9(3-1-4-9)11-6-2-5-10-11;/h2,5-6H,1,3-4,7H2,(H,12,13);1H |
InChI Key |
SQSVVTZSDRNGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N2C=CC=N2.Cl |
Origin of Product |
United States |
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